N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17931989
InChI: InChI=1S/C14H14ClN3O2S/c1-8-3-4-10(15)6-11(8)17-13(20)7-21-14-16-9(2)5-12(19)18-14/h3-6H,7H2,1-2H3,(H,17,20)(H,16,18,19)
SMILES:
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8 g/mol

N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC17931989

Molecular Formula: C14H14ClN3O2S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C14H14ClN3O2S/c1-8-3-4-10(15)6-11(8)17-13(20)7-21-14-16-9(2)5-12(19)18-14/h3-6H,7H2,1-2H3,(H,17,20)(H,16,18,19)
Standard InChI Key NOSHKLGMCHVIJT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide reflects its constituent groups:

  • A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.

  • A sulfanyl bridge connecting the acetamide to a 4-hydroxy-6-methylpyrimidin-2-yl heterocycle.

The molecular formula is C₁₄H₁₄ClN₃O₂S, with a molecular weight of 323.80 g/mol. Key structural features include:

  • A chloro substituent at the phenyl ring’s 5th position, enhancing electrophilic reactivity.

  • A methyl group at the phenyl ring’s 2nd position, influencing steric interactions.

  • A pyrimidine ring with hydroxy and methyl groups at positions 4 and 6, respectively, enabling hydrogen bonding and hydrophobic interactions .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals:

  • N–H stretch at 3,300–3,250 cm⁻¹ (amide group).

  • C=O stretch at 1,680–1,650 cm⁻¹ (acetamide carbonyl).

  • O–H stretch at 3,400–3,200 cm⁻¹ (pyrimidine hydroxyl) .

Nuclear magnetic resonance (NMR) data include:

  • ¹H NMR: δ 2.35 (s, 3H, CH₃ on phenyl), δ 2.50 (s, 3H, CH₃ on pyrimidine), δ 4.10 (s, 2H, SCH₂CO) .

  • ¹³C NMR: δ 170.5 (C=O), δ 165.2 (pyrimidine C4-OH), δ 115–140 (aromatic carbons) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves a three-step process:

  • Preparation of 4-hydroxy-6-methylpyrimidine-2-thiol:

    • Cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions yields the pyrimidine thiol .

    • Reaction:

      Thiourea + CH₃COCH₂COOC₂H₅HCl4-hydroxy-6-methylpyrimidine-2-thiol\text{Thiourea + CH₃COCH₂COOC₂H₅} \xrightarrow{\text{HCl}} \text{4-hydroxy-6-methylpyrimidine-2-thiol}

.

  • Formation of the sulfanyl bridge:

    • The thiol group undergoes nucleophilic substitution with 2-chloroacetamide derivatives.

    • Example:

      4-hydroxy-6-methylpyrimidine-2-thiol + ClCH₂CONHRBaseTarget compound\text{4-hydroxy-6-methylpyrimidine-2-thiol + ClCH₂CONHR} \xrightarrow{\text{Base}} \text{Target compound}

.

  • Coupling with 5-chloro-2-methylaniline:

    • Reacting the intermediate with 5-chloro-2-methylaniline in the presence of a coupling agent (e.g., EDC/HOBt) forms the final acetamide .

Optimization Challenges

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.

  • Temperature control: Reactions above 80°C risk pyrimidine ring degradation .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced in alkaline conditions due to deprotonation of the hydroxy group .

  • LogP: 2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Degrades <5% over 24 hours at 25°C but undergoes hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions .

Crystallographic Data

  • Crystal system: Monoclinic, space group P2₁/c.

  • Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 98.5° .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 μM, comparable to celecoxib (IC₅₀ = 0.8 μM) .

  • Acetylcholinesterase (AChE): 68% inhibition at 10 μM, suggesting potential in Alzheimer’s disease .

Anticonvulsant Activity

  • Maximal electroshock (MES) test: 70% seizure suppression at 30 mg/kg, outperforming phenytoin (55%) .

  • Subcutaneous pentylenetetrazol (scPTZ) test: ED₅₀ = 18 mg/kg, indicating broad-spectrum activity .

Cytotoxicity Profile

  • HEK-293 cells: CC₅₀ = 250 μM, demonstrating low non-target toxicity .

  • HepG2 cells: CC₅₀ = 180 μM, suggesting hepatic safety at therapeutic doses .

Applications in Drug Development

Lead Optimization

  • Structural analogs:

    ModificationActivity Change
    Replacement of Cl with FCOX-2 IC₅₀ ↑ to 2.5 μM
    Methyl to ethyl on pyrimidineAChE inhibition ↓ to 45%
    Sulfanyl to sulfonyl bridgeSolubility ↑ (0.45 mg/mL) but MES efficacy ↓

Formulation Strategies

  • Liposomal encapsulation: Increases bioavailability from 22% to 58% in rodent models .

  • Nanoparticle delivery: Reduces plasma clearance by 40% through sustained release .

Comparative Analysis with Structural Analogs

N-[4-(4-Chlorophenoxy)phenyl] Analogs

  • Higher logP (3.15): Improved CNS penetration but increased hepatotoxicity risk.

  • Reduced COX-2 selectivity: IC₅₀ ratio (COX-2/COX-1) = 12 vs. 28 for the target compound .

Pyridine-Based Derivatives

  • 2-Chloro-N-(6-(5-ethylpyrimidinyl)pyridin-3yl)acetamide:

    • Weaker AChE inhibition (52% at 10 μM) due to reduced hydrogen bonding .

    • Enhanced metabolic stability (t₁/₂ = 6.2 vs. 4.8 hours) .

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